molecular formula C18H18ClN3O2S B4927344 4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide

4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4927344
M. Wt: 375.9 g/mol
InChI Key: UPXUXAYOAGLPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide involves the binding of the compound to the active site of PTPs, thereby inhibiting their enzymatic activity. This leads to the modulation of cellular signaling pathways and downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide have been studied in various cell lines and animal models. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as improve insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to modulate cellular signaling pathways. However, the limitations include the need for further studies to determine its safety and efficacy in humans, as well as its potential off-target effects.

Future Directions

For research on 4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide include the development of more potent and selective inhibitors of PTPs, as well as the investigation of its potential as a therapeutic agent in various diseases. Additionally, the compound's effects on other cellular processes and signaling pathways could be explored to gain a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of 4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 4-(4-morpholinyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with carbon disulfide and an amine such as morpholine to yield the final product.

Scientific Research Applications

4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been used in scientific research as a potential inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways and have been implicated in various diseases, including cancer and diabetes. Inhibition of PTPs has been shown to have therapeutic potential in these diseases.

properties

IUPAC Name

4-chloro-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c19-14-3-1-13(2-4-14)17(23)21-18(25)20-15-5-7-16(8-6-15)22-9-11-24-12-10-22/h1-8H,9-12H2,(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXUXAYOAGLPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

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